

Application Notes and Protocols for Diallyl Carbonate in Polymer Synthesis

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Compound of Interest

Compound Name: *Diallyl carbonate*

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These application notes provide a comprehensive overview of the use of **diallyl carbonate** (DAC) and its derivatives in the synthesis of various polymers. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of polymerization pathways to assist researchers in the lab.

Introduction to Diallyl Carbonate in Polymer Science

Diallyl carbonate (DAC) is a versatile monomer characterized by the presence of two allyl functional groups, making it suitable for a variety of polymerization techniques. Its structure allows for the formation of crosslinked polymer networks with diverse properties. The resulting polymers, including polycarbonates, non-isocyanate polyurethanes (NIPUs), and functional polymers, find applications in optical materials, coatings, and biomedical devices. The primary polymerization methods involving **diallyl carbonate** and its derivatives are free-radical polymerization (initiated thermally or by UV radiation) and thiol-ene polymerization.

Polymerization Methods

Free-Radical Polymerization

Free-radical polymerization of **diallyl carbonate** and its analogues, such as allyl diglycol carbonate (ADC), is a common method to produce highly crosslinked, thermoset materials. This process can be initiated using thermal initiators or UV photoinitiators.

Thermal initiators, such as benzoyl peroxide (BPO) or diisopropyl peroxodicarbonate (IPP), are used to initiate the polymerization of **diallyl carbonate** monomers at elevated temperatures. This method is suitable for producing bulk polycarbonate networks. The resulting polymers are known for their high thermal stability and significant degree of cross-linking.[\[1\]](#)

UV-initiated polymerization offers rapid curing at ambient temperatures and is widely used for producing thin films and coatings. This technique provides excellent spatial and temporal control over the polymerization process. Allyl diglycol carbonate (ADC), a derivative of DAC, is frequently used in UV-curable resins for optical applications.[\[2\]](#)

Thiol-Ene Polymerization

Thiol-ene polymerization is a "click" chemistry reaction that proceeds via a radical-mediated step-growth mechanism between a thiol and an alkene (the 'ene'). This reaction is highly efficient, proceeds under mild conditions, and is insensitive to oxygen and water. **Diallyl carbonate** can serve as the 'ene' component, reacting with multifunctional thiols to form homogeneous, crosslinked networks. This method is particularly advantageous for applications requiring biodegradable materials, as the carbonate and any ester linkages can be susceptible to hydrolysis.

Synthesis of Non-Isocyanate Polyurethanes (NIPUs)

Diallyl carbonate can be a precursor in the synthesis of non-isocyanate polyurethanes (NIPUs), which are considered more environmentally friendly alternatives to traditional polyurethanes. The synthesis typically involves the reaction of bis-cyclic carbonates with diamines.[\[3\]](#)[\[4\]](#) **Diallyl carbonate** can be used in the synthesis of the bis-cyclic carbonate monomers.

Experimental Protocols

Protocol for Thermal Bulk Polymerization of Diallyl Carbonate-Based Monomers

This protocol describes a general procedure for the bulk thermal polymerization of **diallyl carbonate**-based monomers using benzoyl peroxide as a thermal initiator to form a crosslinked polycarbonate network.[\[1\]](#)

Materials:

- **Diallyl carbonate**-based monomer (e.g., (1,1'-biphenyl)-4,4'-diylidiallylcarbonate)
- Benzoyl peroxide (BPO)
- Reaction vessel (e.g., glass mold)
- Vacuum oven
- Nitrogen or Argon source

Procedure:

- Monomer and Initiator Preparation: In a clean, dry reaction vessel, add the **diallyl carbonate**-based monomer.
- Add benzoyl peroxide (typically 1-3 wt% relative to the monomer) to the monomer.
- Gently heat and stir the mixture until the initiator is completely dissolved.
- Degassing: Degas the mixture to remove dissolved oxygen, which can inhibit polymerization. This can be done by bubbling nitrogen or argon through the mixture for 15-30 minutes or by using a vacuum.
- Casting: Pour the monomer-initiator mixture into a pre-heated glass mold.
- Curing: Place the mold in a programmable oven. The curing process typically involves a temperature ramp. For example:
 - Heat to 70-80 °C and hold for 12-24 hours.
 - Gradually increase the temperature to 100-120 °C and hold for another 2-4 hours to ensure complete curing.
- Post-Curing and Demolding: After the curing cycle, slowly cool the mold to room temperature to avoid thermal stress and cracking of the polymer.

- Carefully demold the solid, crosslinked polymer sheet.

Protocol for UV Photopolymerization of Allyl Diglycol Carbonate (ADC)

This protocol is based on the efficient preparation of poly(allyl diglycol carbonate) (PADC) using a UV initiator, as described by researchers.[\[2\]](#)

Materials:

- Allyl diglycol carbonate (ADC) monomer
- Photoinitiator: 2-hydroxy-2-methyl-1-phenyl-1-propanone (e.g., Irgacure 1173)
- Glass plates
- Spacers (e.g., silicone tubing)
- UV curing system (e.g., a UV lamp with a primary wavelength of 365 nm)

Procedure:

- Formulation Preparation: In a light-protected container, mix the allyl diglycol carbonate monomer with the photoinitiator. The optimal concentration of the photoinitiator is typically around 5 parts per hundred parts of resin (phr).
- Stir the mixture in the dark until the photoinitiator is completely dissolved.
- Mold Assembly: Assemble a mold using two clean glass plates separated by spacers to achieve the desired thickness of the polymer sheet.
- Casting: Carefully pour the ADC/photoinitiator formulation into the mold, avoiding the introduction of air bubbles.
- UV Curing: Place the filled mold in the UV curing system.
- Expose the sample to UV radiation. Optimal conditions are reported to be an irradiation intensity of 12 mW/cm² for 25 minutes.[\[2\]](#)

- Demolding: After curing, carefully disassemble the mold to retrieve the solid PADC sheet.

Representative Protocol for Thiol-Ene Photopolymerization of Diallyl Carbonate

This protocol provides a representative procedure for the photochemically initiated thiol-ene polymerization of **diallyl carbonate** with a multifunctional thiol to form a crosslinked network.

Materials:

- **Diallyl carbonate** (DAC)
- Multifunctional thiol (e.g., pentaerythritol tetrakis(3-mercaptopropionate), PETMP)
- Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
- Solvent (optional, e.g., tetrahydrofuran, THF, to reduce viscosity)
- Glass slides and spacers
- UV lamp (365 nm)

Procedure:

- Formulation: In a vial, combine **diallyl carbonate** and PETMP. The stoichiometry is typically a 1:1 ratio of allyl to thiol functional groups.
- Add the photoinitiator (e.g., 0.5-2.0 wt% of the total monomer mixture).
- If necessary, add a minimal amount of solvent to reduce the viscosity and ensure a homogeneous mixture.
- Mix thoroughly until all components are dissolved.
- Sample Preparation: Place spacers on a clean glass slide. Pipette the thiol-ene formulation onto the slide within the area defined by the spacers.
- Carefully place a second glass slide on top to form a thin film of the mixture.

- UV Curing: Expose the assembly to a 365 nm UV lamp. The irradiation time will depend on the light intensity and the specific formulation but typically ranges from a few seconds to several minutes.
- Post-Processing: After curing, carefully separate the glass slides to obtain the crosslinked polymer film. If a solvent was used, dry the film in a vacuum oven at room temperature to a constant weight.

Data Presentation

The following tables summarize quantitative data from the polymerization of **diallyl carbonate** and its derivatives under different conditions.

Table 1: UV Photopolymerization of Allyl Diglycol Carbonate (ADC)[2]

Parameter	Value
Monomer	Allyl Diglycol Carbonate (ADC)
Photoinitiator	2-hydroxy-2-methyl-1-phenyl-1-propanone
Initiator Concentration	5 phr
UV Irradiation Intensity	12 mW/cm ²
Curing Time	25 minutes
Double Bond Conversion	93.2%
Hardness (Shore D)	88 HD

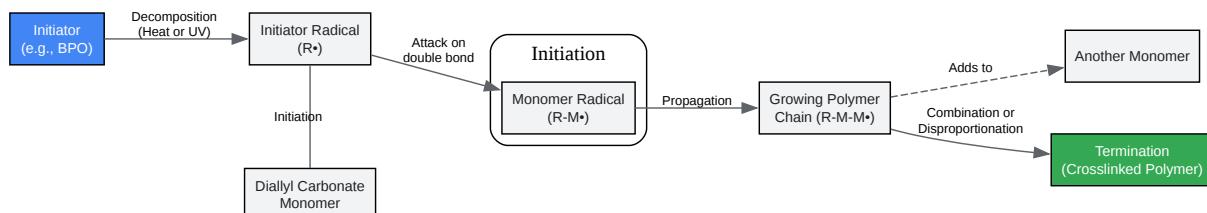
Table 2: Thermal Polymerization of **Diallyl Carbonate**-Based Monomers[1]

Parameter	Value
Monomers	(1,1'-biphenyl)-4,4'-diylidiallylcarbonate and hexa(4-allylcarbonatephenoxy)cyclotriphosphazene
Initiator	Thermal Initiators (e.g., Benzoyl Peroxide)
Polymerization Type	Bulk Polymerization
Degree of Cross-linking	> 80%
Thermal Stability (TGA)	Stable up to 250 °C
Limiting Oxygen Index (LOI)	Up to 46.3% (for the cyclotriphosphazene-based polymer)

Visualizations

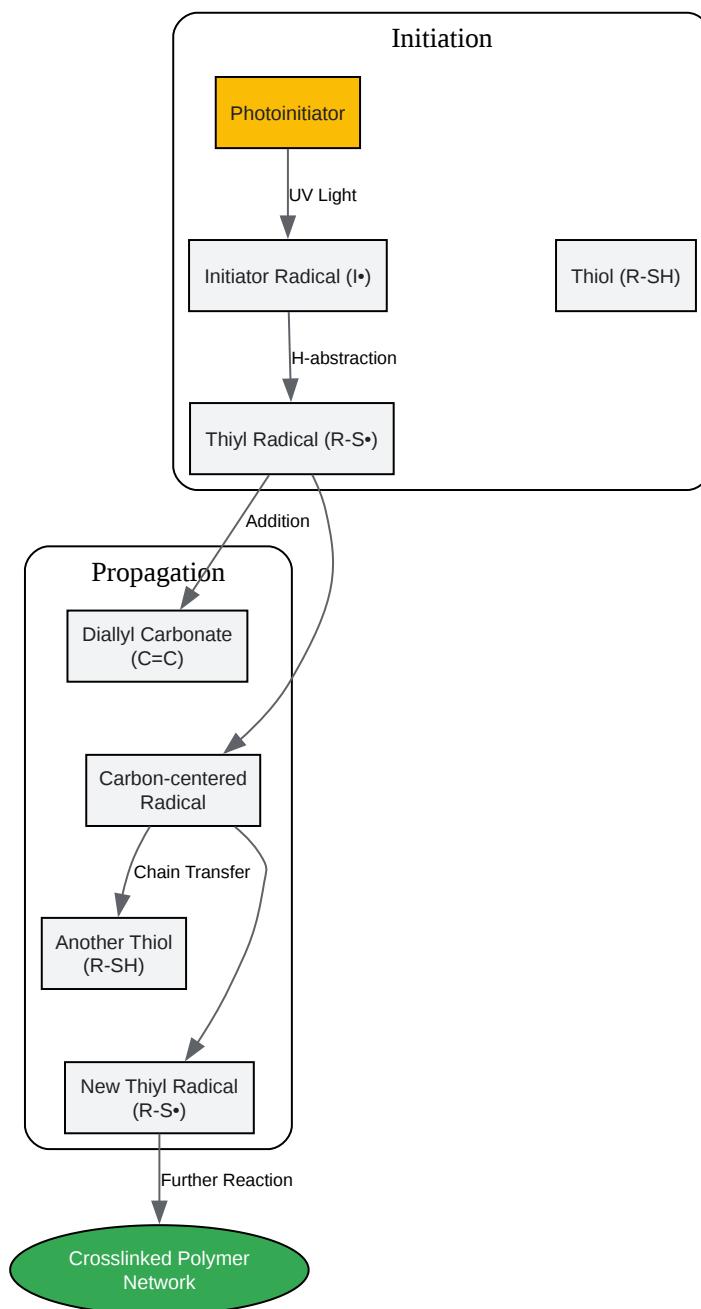
Diagrams of Polymerization Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key polymerization mechanisms and a general experimental workflow.



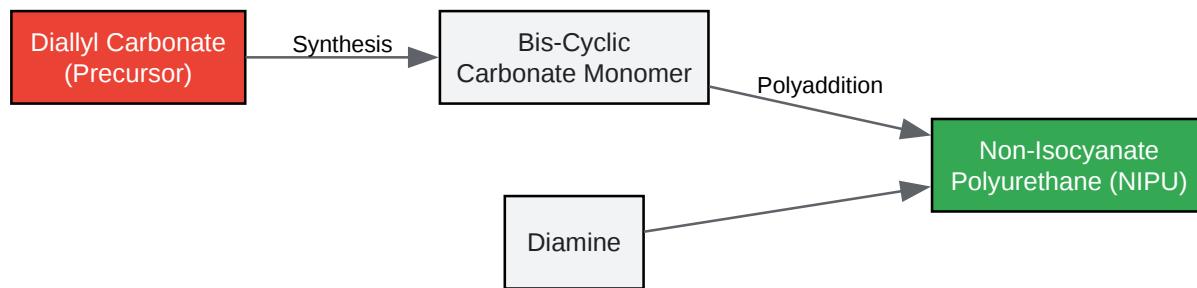
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Caption: General mechanism of free-radical polymerization of **diallyl carbonate**.



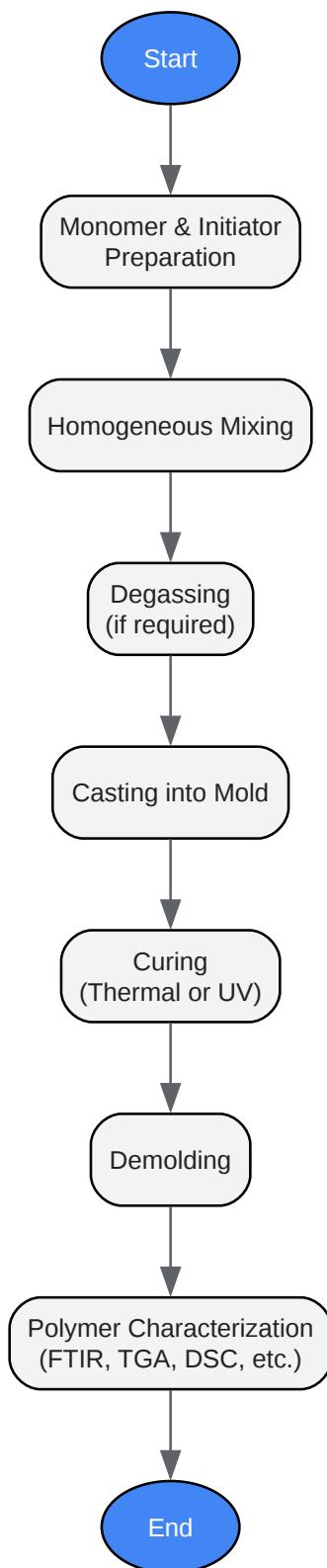
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Caption: Mechanism of photoinitiated thiol-ene polymerization.



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Caption: Synthesis pathway for Non-Isocyanate Polyurethanes (NIPUs).



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Caption: General experimental workflow for **diallyl carbonate** polymerization.

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